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Introduction

Hemorrhagic shock, a life-threatening condition characterized by severe blood loss and
inadequate tissue perfusion, remains a significant challenge in critical care medicine.
Traditional resuscitation strategies, while essential, often have limitations. Centhaquin (also
known as Lyfaquin®), a novel resuscitative agent, has emerged as a promising therapeutic
intervention to improve hemodynamic stability and restore tissue perfusion in patients with
hypovolemic shock. This technical guide provides an in-depth overview of the core
mechanisms, experimental validation, and quantitative outcomes associated with
Centhaquin's role in enhancing tissue perfusion.

Mechanism of Action

Centhaquin exerts its beneficial effects through a dual mechanism of action, primarily targeting
alpha-2 adrenergic receptors. This targeted approach allows for a balanced modulation of the
cardiovascular system, leading to improved cardiac output and enhanced blood flow to vital
organs.[1][2][3]

» Peripheral a2B Adrenergic Receptor Agonism: In the peripheral venous circulation,
Centhaquin acts as an agonist at a2B adrenergic receptors.[1][3][4] This stimulation induces
venoconstriction, which increases venous return to the heart.[1][3][4] The augmented preload
leads to an increase in stroke volume and subsequently, cardiac output, a critical factor in
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restoring systemic blood flow.[1][2][5] This action effectively converts unstressed blood
volume into stressed volume, improving overall circulation.[2]

o Central a2A Adrenergic Receptor Agonism: Centrally, Centhaquin stimulates a2A adrenergic
receptors.[1][2][3] This action leads to a reduction in sympathetic outflow from the central
nervous system, resulting in arterial dilatation and a decrease in systemic vascular
resistance.[1][2][3] This reduction in afterload, combined with the increased cardiac output,
ensures improved tissue blood perfusion without the excessive vasoconstriction that can be
detrimental in shock states.[1][2]

This unique combination of peripheral venoconstriction and central sympatholysis distinguishes
Centhaquin from traditional vasopressors, which often increase arterial resistance and can
compromise microcirculatory blood flow.[6]

Signaling Pathways

The activation of a2A and a2B adrenergic receptors by Centhaquin initiates distinct
downstream signaling cascades. These receptors are G-protein coupled receptors (GPCRS),
and their activation modulates the activity of intracellular second messengers.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.clinicaltrials.gov/study/NCT05251181
https://pmc.ncbi.nlm.nih.gov/articles/PMC8590759/
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xbzbp
https://pmc.ncbi.nlm.nih.gov/articles/PMC8590759/
https://www.benchchem.com/product/b1668379?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT05251181
https://pmc.ncbi.nlm.nih.gov/articles/PMC8590759/
https://www.researchgate.net/publication/352038054_A_Multicentric_Randomized_Controlled_Phase_III_Study_of_Centhaquine_LyfaquinR_as_a_Resuscitative_Agent_in_Hypovolemic_Shock_Patients
https://www.clinicaltrials.gov/study/NCT05251181
https://pmc.ncbi.nlm.nih.gov/articles/PMC8590759/
https://www.researchgate.net/publication/352038054_A_Multicentric_Randomized_Controlled_Phase_III_Study_of_Centhaquine_LyfaquinR_as_a_Resuscitative_Agent_in_Hypovolemic_Shock_Patients
https://www.clinicaltrials.gov/study/NCT05251181
https://pmc.ncbi.nlm.nih.gov/articles/PMC8590759/
https://www.benchchem.com/product/b1668379?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8167383/
https://www.benchchem.com/product/b1668379?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

-

inhibits

activates

Y

Adenylyl Cyclase Phospholipase C

Click to download full resolution via product page

Caption: Signaling pathways of Centhaquin's dual mechanism of action.
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Quantitative Data Presentation

The efficacy of Centhaquin in improving tissue perfusion has been demonstrated in numerous
preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1. Hemodynamic and Metabolic Parameters in a Rat Model of Hemorrhagic Shock

Parameter Control (Lactated Ringer's) Centhaquin (0.05 mg/kg)
Mean Arterial Pressure (MAP) 1 29% from baseline 1 59% from baseline
Cardiac Output (CO) | 28% from baseline 1 180% from baseline
Systemic Vascular Resistance | 6% from baseline 1 41% from baseline

Blood Lactate (mmol/L) at 60
_ 10.20 £ 0.61 4.08 £0.28
min

Survival Time (minutes) 78 £ 10 387 £ 39

Data sourced from a study in a rat model of hemorrhagic shock.[7]

Table 2: Resuscitation Outcomes in a Swine Model of Hemorrhagic Shock

Parameter Control (Vehicle) Centhaquin (0.015 mg/kg)
Time to Target MAP (minutes) 36.88 £ 3.26 7.10£0.97

Total Fluids Required (mL) Significantly higher Significantly lower

24-hour Survival 3 out of 10 10 out of 10

Data sourced from a study in a swine model of hemorrhagic shock.[8]

Table 3: Clinical Outcomes in a Phase IIl Study of Hypovolemic Shock Patients
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Parameter Control (Saline) Centhaquin (0.01 mg/kg)

Change in Systolic BP
(baseline to 48h)

25.4% increase 39.5% increase

Blood Lactate Improvement
(Day 3)

Lower by 1.75 £ 1.07 mmol/L

Base Deficit Improvement 43.7% of patients 69.8% of patients

Total Vasopressor
9.39+4.28 mg 3.12+2.18 mg

Requirement (first 48h)

28-day All-Cause Mortality - 8.8% absolute reduction

Data sourced from a multicentric, randomized, controlled trial in hypovolemic shock patients.[1]

[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The
following sections outline the typical experimental protocols used in the evaluation of
Centhaquin.

Preclinical Model: Rat Hemorrhagic Shock

A commonly used model to assess the efficacy of resuscitative agents.
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Caption: Experimental workflow for the rat hemorrhagic shock model.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1668379?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Methodology Details:

e Animal Preparation: Male Sprague-Dawley rats are anesthetized. Catheters are surgically
placed in the femoral artery for continuous blood pressure monitoring and blood withdrawal,
and in the femoral vein for drug and fluid administration.

« Induction of Hemorrhagic Shock: A fixed volume of blood is withdrawn, or blood is withdrawn
to achieve and maintain a target Mean Arterial Pressure (MAP) of 35-40 mmHg for a
specified duration (e.g., 30 minutes) to induce a state of shock.[7]

o Resuscitation: Animals are randomized to receive either a control resuscitation fluid (e.g.,
Lactated Ringer's solution) or Centhaquin at a specific dose mixed with the resuscitation
fluid.

e Monitoring: Hemodynamic parameters are continuously recorded. Arterial blood samples are
collected at baseline, after hemorrhage, and at various time points post-resuscitation to
measure blood gases, lactate, and other metabolic markers. Survival is monitored over a
defined period.

Clinical Trial: Human Hypovolemic Shock

Phase Il and Il clinical trials have been conducted to evaluate the safety and efficacy of
Centhaquin in patients with hypovolemic shock.
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Patient Enrollment

Inclusion Criteria: Exclusion Criteria:
- Age 18 years or older - Pregnancy
- Diagnosis of hypovolemic shock - Severe traumatic brain injury
- Systolic Blood Pressure < 90 mmHg - Other contraindications

(Obtain informed conseng

Randomization and Blinding
v

Gandomize patients in a double-blind manner

Control Group Centhaquin Group:
Receive standard of care + placebo Receive standard of care + Centhaquin
) (e.

(e.g., 100 mL normal sahne infusion g., 0.01 mg/kg in 100 mL normal saline over 1 hour)

Treat?%e\:t and MOW

Administer standard of care to all patients
(fluids, blood products, vasopressors as needed)

l

Monitor vital signs, hemodynamic parameters,
and laboratory values (lactate, base deficit)
at regular intervals

7
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Secondary Endpoints:
- Vasopressor requirements
- 28-day mortality
- Organ dysfunction scores
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- Change in blood pressure
- Change in blood lactate levels
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Caption: Workflow for a randomized controlled clinical trial of Centhaquin.
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Methodology Details:

» Patient Population: Patients aged 18 years and older diagnosed with hypovolemic shock,
typically defined by a systolic blood pressure of < 90 mmHg, are enrolled.[1][6]

» Study Design: A multicentric, randomized, double-blind, placebo-controlled design is often
employed.[1]

 Intervention: Patients are randomized to receive either Centhaquin (typically 0.01 mg/kg) as
an intravenous infusion in normal saline over one hour, in addition to the standard of care, or
a placebo (normal saline infusion) plus standard of care.[1][9]

o Standard of Care: All patients receive the best available standard of care, which may include
fluid resuscitation, blood products, and vasopressors as clinically indicated.[1][6]

» Endpoints: Primary endpoints typically include changes in hemodynamic parameters
(systolic and diastolic blood pressure) and markers of tissue perfusion (blood lactate levels
and base deficit). Secondary endpoints may include the total requirement for vasopressors,
duration of hospital stay, and 28-day all-cause mortality.[1]

Conclusion

Centhaquin represents a significant advancement in the pharmacological management of
hypovolemic shock. Its unique dual mechanism of action, involving both peripheral
venoconstriction and central sympatholysis, leads to a favorable hemodynamic profile
characterized by increased cardiac output and improved tissue perfusion without the
detrimental effects of excessive arterial vasoconstriction. The robust body of preclinical and
clinical evidence, supported by the quantitative data presented, demonstrates its potential to
improve key clinical outcomes, including hemodynamic stability, metabolic derangements, and
survival in patients with severe blood loss. The detailed experimental protocols provided herein
offer a framework for further research and validation of this promising resuscitative agent. As
our understanding of the complex pathophysiology of shock evolves, targeted therapies like
Centhaquin will likely play an increasingly important role in the critical care setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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